![molecular formula C16H8Cl2N2 B14393783 [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile CAS No. 89482-99-5](/img/structure/B14393783.png)
[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a propanedinitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The choice of solvent and base can vary, but common bases include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile: shares similarities with other aromatic nitriles and halogenated phenyl compounds.
3,4-Dichlorophenylacetonitrile: Similar structure but lacks the additional phenyl ring.
Benzyl cyanide: Contains a phenyl ring and a nitrile group but lacks the dichloro substitution.
Uniqueness
This compound is unique due to the presence of both dichloro and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89482-99-5 |
|---|---|
分子式 |
C16H8Cl2N2 |
分子量 |
299.2 g/mol |
IUPAC 名称 |
2-[(3,4-dichlorophenyl)-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C16H8Cl2N2/c17-14-7-6-12(8-15(14)18)16(13(9-19)10-20)11-4-2-1-3-5-11/h1-8H |
InChI 键 |
FZMKDMIQUMSSKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


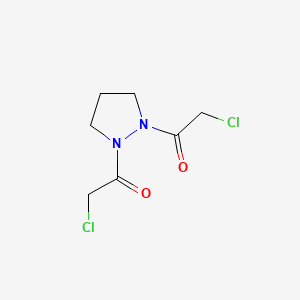
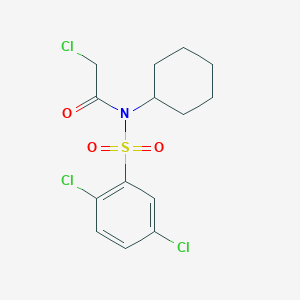
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
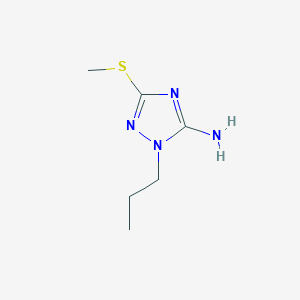
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
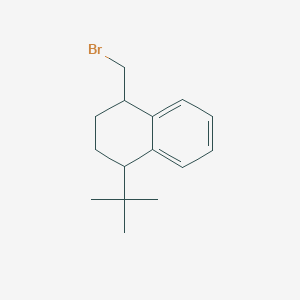
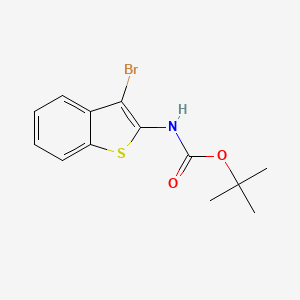
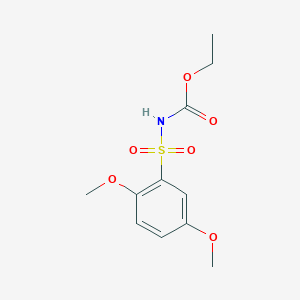
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
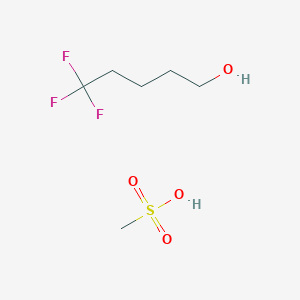
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
